molecular formula C12H11FN2O2 B8814087 (5-(3-Amino-4-fluorophenoxy)pyridin-2-yl)methanol

(5-(3-Amino-4-fluorophenoxy)pyridin-2-yl)methanol

Cat. No.: B8814087
M. Wt: 234.23 g/mol
InChI Key: RTZHLWRJZPIOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(3-Amino-4-fluorophenoxy)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

[5-(3-amino-4-fluorophenoxy)pyridin-2-yl]methanol

InChI

InChI=1S/C12H11FN2O2/c13-11-4-3-9(5-12(11)14)17-10-2-1-8(7-16)15-6-10/h1-6,16H,7,14H2

InChI Key

RTZHLWRJZPIOKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CN=C(C=C2)CO)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-amino-4-fluorophenoxy)picolinic acid (0.14 g, 0.56 mmol) was dissolved in THF (3 mL) and stirred at 0° C. for 5 min. 1M Borane (3.4 mL) solution was added dropwise to the reaction mixture at 0° C. over a period of 30 min. The ice bath was removed and stirring continued at RT for 7 hours. The reaction mixture was cooled in an ice bath and treated with 3M HCl (5 mL). The solution was heated for 1 h at 50° C. The solution was washed with EtOAc (2×) and the aqueous layer was cooled in an ice bath and neutralized with 3M NaOH. The solution was extracted with EtOAc (3×), the combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to obtain (5-(3-amino-4-fluorophenoxy)pyridin-2-yl)methanol (0.13 g, 98% yield). 1H NMR (400 MHz, DMSO-d6) δ 8.24 (d, J=2.8 Hz, 1H), 7.46 (d, J=8.8 Hz, 1H), 7.40 (dd, J=2.8, 8.4 Hz, 1H), 6.99 (dd, J=8.8, 11.2 Hz, 1H), 6.40 (dd, J=2.8, 7.6 Hz, 1H), 6.15 (dt, J=3.2, 8.8 Hz, 1H), 5.40 (t, J=5.6 Hz, 1H), 5.33 (s, 2H), 4.54 (d, J=6.0 Hz, 2H); MS (ESI) m/z: 235.0 (M+H+).
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

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